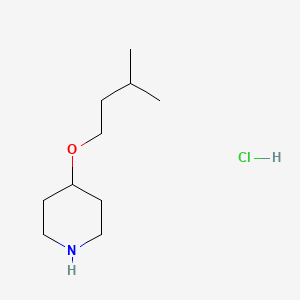

4-(Isopentyloxy)piperidine hydrochloride

Description

4-(Isopentyloxy)piperidine hydrochloride is a piperidine derivative featuring an isopentyloxy (3-methylbutoxy) substituent at the 4-position of the piperidine ring, with a hydrochloride salt form. Piperidine derivatives are widely studied in medicinal chemistry due to their role as bioactive scaffolds in pharmaceuticals, agrochemicals, and materials science. The molecular formula is hypothesized to be C₁₁H₂₂ClNO (calculated based on substitution patterns), with a molecular weight of approximately 235.76 g/mol. Piperidine derivatives with alkoxy substituents often exhibit variable solubility, bioavailability, and receptor-binding properties depending on the substituent’s steric and electronic characteristics .

Properties

IUPAC Name |

4-(3-methylbutoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-9(2)5-8-12-10-3-6-11-7-4-10;/h9-11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMOQRCTBDWJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 4-(Isopentyloxy)piperidine Hydrochloride

Alkylation of Piperidine Derivatives

A common approach to synthesizing this compound involves nucleophilic substitution reactions where a piperidine derivative bearing a suitable leaving group (e.g., halide) is reacted with isopentyl alcohol or an isopentyl alkoxide under basic conditions.

-

- Use of sodium hydride or potassium tert-butoxide as a base to generate the alkoxide nucleophile.

- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to dissolve reactants.

- Reaction temperatures typically range from room temperature to 110 °C depending on substrate reactivity.

Example: Displacement of a 2-chloro group on a pyridine derivative by isopentyl alcohol in the presence of sodium hydride in DMF yields the corresponding 2-(isopentyloxy) substituted compound, which can be further transformed into the piperidine derivative.

Conversion to Hydrochloride Salt

The free base 4-(Isopentyloxy)piperidine is commonly converted into its hydrochloride salt to enhance stability and facilitate purification.

-

- Treatment of the free base with hydrogen chloride gas or a solution of hydrogen chloride in solvents such as 1,4-dioxane, ethyl acetate, or methanol.

- Reaction temperature is generally mild (around 20 °C).

- Reaction times vary from 0.75 hours to overnight stirring depending on solvent and concentration.

Example: Dissolution of the piperidine compound in 1,4-dioxane followed by addition of 4N HCl solution results in the formation of the hydrochloride salt within 45 minutes, confirmed by disappearance of starting material via TLC.

Detailed Experimental Data and Conditions

Representative Reaction Example

-

- To a stirred solution of 2-chloro-6-substituted pyridine in DMF, sodium hydride is added at 0 °C.

- Isopentyl alcohol is then added dropwise.

- The mixture is allowed to warm to room temperature and stirred for 2-4 hours.

- Reaction progress is monitored by TLC.

-

- The crude 4-(Isopentyloxy)piperidine is dissolved in 1,4-dioxane.

- 4N HCl in dioxane is added dropwise at room temperature.

- The mixture is stirred for 45 minutes until the starting material disappears.

- Solvent is removed under reduced pressure.

- The residue is triturated with ethyl acetate and hexane to afford the hydrochloride salt as a white crystalline solid.

Analytical Characterization

- NMR Spectroscopy: Proton NMR confirms the presence of the piperidine ring protons and the isopentyloxy substituent with characteristic chemical shifts.

- Mass Spectrometry: Confirms molecular weight consistent with this compound.

- Purity: High purity (>99%) achieved by recrystallization and chromatographic purification techniques.

Research Findings and Optimization Notes

- The isopentyl moiety imparts favorable lipophilic and steric properties, enhancing binding affinity in enzyme targets such as mutant IDH1, as demonstrated by structure-activity relationship studies.

- Alkylation reactions using sodium hydride in DMF show good selectivity and yield for the isopentyloxy substitution.

- Hydrochloride salt formation is efficient under mild conditions, with yields typically above 85%, facilitating isolation and storage.

- Alternative bases and solvents (e.g., potassium tert-butoxide in THF) can also be employed depending on substrate sensitivity and scale.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Time | Yield | Purification |

|---|---|---|---|---|---|---|

| Nucleophilic substitution with sodium hydride and isopentyl alcohol | Sodium hydride, isopentyl alcohol | DMF, THF | RT to 110 °C | 1-4 h | Moderate to high | Column chromatography, recrystallization |

| Hydrochloride salt formation | Hydrogen chloride (gas or solution) | 1,4-dioxane, EtOAc, MeOH | 20 °C | 0.75-1 h | 85-95% | Filtration, recrystallization |

Chemical Reactions Analysis

Types of Reactions

4-(Isopentyloxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

4-(Isopentyloxy)piperidine hydrochloride has been investigated for its interactions with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin and dopamine pathways, suggesting potential therapeutic effects in treating mood disorders and neurological conditions.

2. Enzyme Modulation

The compound has shown promise in modulating the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could enhance the understanding of drug interactions and toxicity profiles, making it a candidate for further research in pharmacokinetics and toxicology.

3. Efflux Pump Inhibition

Research indicates that derivatives of piperidine compounds, including this compound, may act as efflux pump inhibitors against bacterial strains such as Pseudomonas aeruginosa. This property is critical in combating antibiotic resistance, providing a pathway for developing new antimicrobial therapies .

Biochemical Research Applications

1. Proteomics

The unique molecular structure of this compound allows it to interact with various proteins and enzymes. Its role in proteomics is significant as it may influence cellular signaling pathways and gene expression.

2. Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, facilitating the development of novel chemical entities with potential therapeutic applications. Its synthesis often involves etherification processes, which can be optimized for large-scale production.

Case Study 1: Neurotransmitter Interaction

A study conducted on the binding affinity of this compound to serotonin receptors revealed that it could potentially act as an agonist or antagonist depending on the receptor subtype involved. This finding opens avenues for developing new treatments for depression and anxiety disorders.

Case Study 2: Antimicrobial Activity

In a model assessing the efficacy of various piperidine derivatives against Pseudomonas aeruginosa, this compound demonstrated significant inhibition of bacterial growth when combined with conventional antibiotics. This synergistic effect suggests its use in formulating new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

*Hypothesized values based on structural analogs.

Key Comparative Insights:

Substituent Effects: Bulkiness: The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl introduces significant steric hindrance, likely reducing solubility in polar solvents compared to the smaller isopentyloxy group . Heterocyclic Moieties: The triazole ring in 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl could facilitate hydrogen bonding, impacting target binding in drug design .

Molecular Weight and Solubility :

- Lower molecular weight compounds like 4-(Isopentyloxy)piperidine HCl (235.76 g/mol) and its ethyl analog (235.79 g/mol) may exhibit better aqueous solubility compared to bulkier derivatives such as 4-(Diphenylmethoxy)piperidine HCl (303.83 g/mol) .

Safety and Hazards: Limited toxicity data are available for most compounds. The diphenylmethoxy derivative is flagged for acute toxicity, though specifics are undocumented . The isopentyloxyethyl analog (CAS: 1220036-57-6) is classified as an irritant, suggesting similar handling precautions may apply to 4-(Isopentyloxy)piperidine HCl .

Diphenylmethoxy derivatives are intermediates in drug development, highlighting the role of substituents in modulating bioactivity .

Biological Activity

4-(Isopentyloxy)piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of an isopentyloxy group. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

Target Interactions

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Similar compounds have been shown to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which play critical roles in neuropharmacology. The exact binding affinities and modes of action remain subjects of ongoing research.

Biochemical Pathways

Compounds like this compound may influence several key biochemical pathways:

- Signal Transduction : Activation or inhibition of signaling cascades, impacting cellular responses.

- Enzyme Modulation : Interaction with enzymes, potentially altering metabolic processes.

- Gene Expression : Modulation of transcription factors that regulate gene expression related to various physiological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cell lines. For example, it has been shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest and apoptosis |

In Vivo Studies

Preclinical studies in animal models have indicated that this compound may possess analgesic and anti-inflammatory properties. These effects were observed through behavioral assays assessing pain response and inflammation markers.

Case Studies

- Case Study on Pain Management : A study involving rodents demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The compound was administered at varying doses, revealing a dose-dependent effect on pain relief.

- Case Study on Neuroprotection : Another investigation focused on neuroprotective effects demonstrated that this compound could mitigate neuronal damage in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Isopentyloxy)piperidine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution, where the isopentyloxy group is introduced to the piperidine ring. A common approach is to react 4-hydroxypiperidine with isopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes controlling reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical for yield improvement .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidine ring protons at δ 2.5–3.5 ppm, isopentyloxy methyl groups at δ 0.8–1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₁H₂₂ClNO).

- Elemental Analysis : Confirming C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .

- Waste Disposal : Follow local regulations for halogenated organic compounds. Incineration with scrubbing for HCl neutralization is typical .

Advanced Research Questions

Q. How can reaction intermediates and byproducts be identified and quantified during synthesis?

- Methodological Answer :

- HPLC-PDA/MS : Use reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to separate intermediates. Monitor UV absorption at 210–254 nm and correlate with MS fragmentation patterns .

- Kinetic Studies : Track reaction progress via timed sampling and integrate peak areas to quantify byproducts (e.g., unreacted 4-hydroxypiperidine or alkylation byproducts) .

Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives like this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform in vitro assays (e.g., enzyme inhibition, receptor binding) across a concentration gradient (nM–μM) to establish EC₅₀/IC₅₀ values, ensuring reproducibility .

- Structural Analog Comparison : Compare activity with analogs (e.g., 4-(4-methoxyphenyl)sulfonylpiperidine hydrochloride) to isolate the isopentyloxy group’s role .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), CNS permeability, and cytochrome P450 interactions based on SMILES notation .

- Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., GPCRs) using AutoDock Vina or GROMACS, validating with in vitro data .

Q. What environmental hazards are associated with this compound, and how are they mitigated?

- Methodological Answer :

- Ecotoxicity Testing : Conduct OECD 201/202 tests on algae/daphnia to assess acute toxicity (LC₅₀/EC₅₀). Piperidine derivatives often show moderate aquatic toxicity due to nitrogen content .

- Biodegradation Studies : Use activated sludge models (OECD 301F) to evaluate microbial breakdown. Persistent compounds may require advanced oxidation (e.g., UV/H₂O₂) for degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.